1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one
Description
1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one is a synthetic organic compound featuring a propan-2-one (acetone) backbone substituted with a phenyl ring bearing a difluoromethoxy (-OCF₂H) group at position 3 and a mercapto (-SH) group at position 2. This compound is of interest in medicinal chemistry due to its unique electronic and steric properties, which may influence biological activity, particularly in enzyme inhibition or receptor binding .
Properties
Molecular Formula |
C10H10F2O2S |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O2S/c1-6(13)4-7-2-3-9(15)8(5-7)14-10(11)12/h2-3,5,10,15H,4H2,1H3 |
InChI Key |
RBIFHHLAYMMSHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)S)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one typically involves the introduction of the difluoromethoxy and mercapto groups onto a phenyl ring, followed by the attachment of the propan-2-one moiety. One common method involves the reaction of 3-(difluoromethoxy)phenylboronic acid with 4-mercaptophenylboronic acid under Suzuki coupling conditions, followed by oxidation to introduce the propan-2-one group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions using palladium catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The difluoromethoxy group can participate in hydrogen bonding and dipole interactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. The propan-2-one moiety can undergo nucleophilic addition reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural analogs and their key differences:
Key Observations :
- Substituent Position : The position of difluoromethoxy (e.g., 2- vs. 3-) significantly impacts steric and electronic effects. For example, 2-substituted analogs may exhibit hindered rotation, affecting binding to biological targets .
- Functional Groups : Mercapto (-SH) groups are rare in propan-2-one derivatives; most analogs feature hydroxyl (-OH) or sulfonyl (-SO₂-) groups. The SH group’s redox sensitivity may limit stability but enable disulfide bond formation in biological systems .
Pharmacological and Physicochemical Properties
- Enzyme Interactions : Unlike sulfonyl-containing analogs (e.g., COX-2 inhibitors in ), the mercapto group may interact with cysteine residues in enzymes, enabling covalent inhibition or antioxidant activity .
- Stability : Mercapto groups are prone to oxidation, necessitating stabilizers (e.g., antioxidants) during synthesis or storage. This contrasts with trifluoromethyl or sulfonyl analogs, which are more chemically inert .
Biological Activity
1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one, with the CAS number 1805766-54-4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one is C10H10F2O2S, with a molecular weight of approximately 232.25 g/mol. The compound features a difluoromethoxy group, a mercapto group, and a ketone moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H10F2O2S |
| Molecular Weight | 232.25 g/mol |
| CAS Number | 1805766-54-4 |
| Key Functional Groups | Difluoromethoxy, Mercapto |
Synthesis
The synthesis of 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one typically involves several steps:
- Formation of the Difluoromethoxy Group : This can be achieved through nucleophilic substitution reactions involving difluoromethoxy precursors.
- Introduction of the Mercapto Group : The mercapto group is introduced via thiolation reactions.
- Attachment of the Propan-2-one Moiety : This step involves coupling reactions, often utilizing palladium catalysts under Suzuki coupling conditions.
Biological Activity
Research indicates that 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one exhibits various biological activities:
1. Anticancer Activity
Studies have shown that derivatives of β-aryl-β-mercapto ketones, including this compound, possess significant cytotoxicity against cancer cell lines, particularly breast cancer cells (MCF-7). The compound has demonstrated higher cytotoxic effects compared to standard chemotherapeutics like Tamoxifen .
2. Antimicrobial Properties
The presence of the mercapto group enhances the compound's interaction with biological targets, potentially leading to antimicrobial effects. Preliminary studies suggest activity against various microbial strains.
3. Mechanism of Action
The mechanism involves:
- Covalent Bond Formation : The mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes.
- Nucleophilic Addition Reactions : The ketone moiety can undergo nucleophilic addition, contributing to its reactivity in biological systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and their derivatives:
- Cytotoxicity Assays
-
Antimicrobial Testing
- Research has indicated that compounds with similar structures exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Summary
1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one represents a promising candidate for further research in medicinal chemistry due to its unique structure and demonstrated biological activities. Its potential as an anticancer agent and antimicrobial compound highlights the importance of exploring such derivatives for therapeutic applications.
Future research should focus on:
- Detailed mechanistic studies to elucidate specific pathways affected by this compound.
- Clinical trials to assess efficacy and safety in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
